

# Application Notes and Protocols for TG-003

## Administration in Animal Studies

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### Compound of Interest

Compound Name: TG-003

Cat. No.: B1682776

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## Introduction

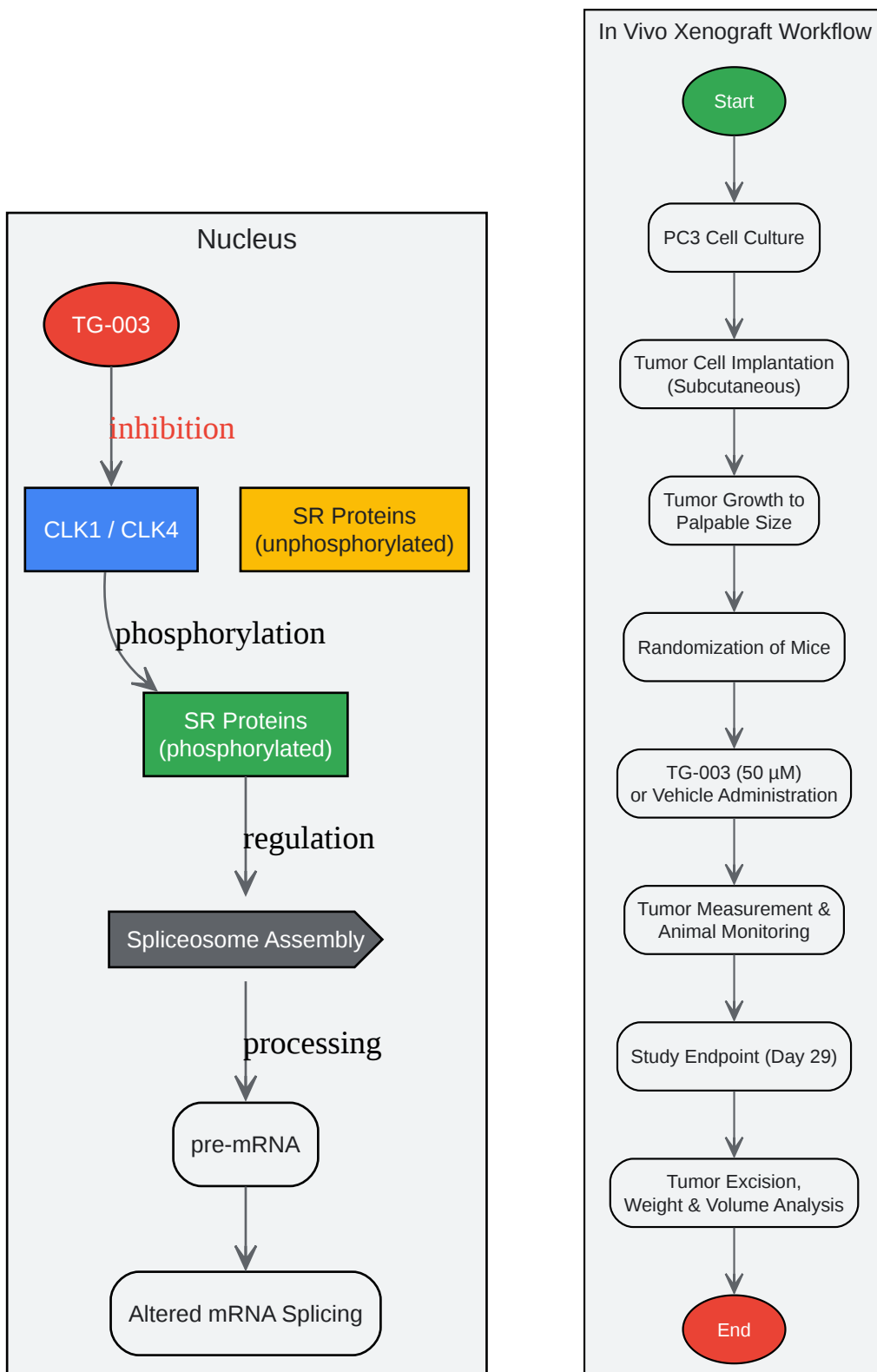
**TG-003** is a potent and selective small molecule inhibitor of CDC-like kinases (CLKs), particularly CLK1 and CLK4, with weaker activity against CLK2.<sup>[1][2]</sup> These kinases play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.<sup>[1][2]</sup> Dysregulation of splicing is a hallmark of various diseases, including cancer and neurodegenerative disorders. **TG-003**'s ability to modulate alternative splicing makes it a valuable tool for research and a potential therapeutic agent.<sup>[1][3]</sup> These application notes provide detailed protocols for the administration of **TG-003** in preclinical animal studies, with a focus on a prostate cancer xenograft model.

## Mechanism of Action

**TG-003** exerts its biological effects by inhibiting the catalytic activity of CLK1 and CLK4. This inhibition prevents the hyperphosphorylation of SR proteins, which are essential for the assembly of the spliceosome and the regulation of alternative splicing. By modulating the phosphorylation state of SR proteins, **TG-003** can alter splice site selection, leading to changes in the mRNA transcripts of various genes, including those involved in cell cycle progression, apoptosis, and cell migration.<sup>[1][2][3]</sup>

## Signaling Pathway

The signaling pathway affected by **TG-003** is central to the regulation of gene expression at the post-transcriptional level.



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## References

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